molecular formula C8H8N2S B13656104 Benzo[d]isothiazol-5-ylmethanamine

Benzo[d]isothiazol-5-ylmethanamine

Katalognummer: B13656104
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: IGXKSPWUMMKXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]isothiazol-5-ylmethanamine is a chemical compound with the molecular formula C8H8N2S It is a derivative of benzo[d]isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-5-ylmethanamine typically involves the formation of the benzo[d]isothiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of a precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminobenzenethiol with formaldehyde can yield this compound under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[d]isothiazol-5-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Benzo[d]isothiazol-5-ylmethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzo[d]isothiazol-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Benzo[d]isothiazol-5-ylmethanamine can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

1,2-benzothiazol-5-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2

InChI-Schlüssel

IGXKSPWUMMKXTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CN)C=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.